molecular formula C20H17NO2 B291383 4-methyl-N-(2-phenoxyphenyl)benzamide

4-methyl-N-(2-phenoxyphenyl)benzamide

Cat. No.: B291383
M. Wt: 303.4 g/mol
InChI Key: WUZCLYATAHMTDB-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-phenoxyphenyl)benzamide is a benzamide derivative featuring a methyl group at the para position of the benzoyl moiety and a 2-phenoxyphenyl substituent on the amide nitrogen.

Properties

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

4-methyl-N-(2-phenoxyphenyl)benzamide

InChI

InChI=1S/C20H17NO2/c1-15-11-13-16(14-12-15)20(22)21-18-9-5-6-10-19(18)23-17-7-3-2-4-8-17/h2-14H,1H3,(H,21,22)

InChI Key

WUZCLYATAHMTDB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Crystallographic Parameters of Selected Benzamide Derivatives

Compound Space Group a (Å) b (Å) c (Å) β (°) V (ų) Z R-factor Reference
4-Chloro-N-(2-phenoxyphenyl)benzamide P21/c 19.328 7.1086 11.627 99.42 1576.0 4 0.0582
4-Bromo-N-(2-nitrophenyl)benzamide - - - - - - 2* -
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide P21/c 10.14 9.45 17.84 97.8 1689 4 0.038

Key Observations:

  • Substituent Effects: The chloro analog (C1) exhibits a monoclinic crystal system with extensive C-H/O and C-H/π interactions, while the bromo-nitro derivative (4MNB) forms two molecules per asymmetric unit due to nitro group steric effects .
  • Planarity : In C1, resonance between the amide and aromatic systems forces near-planar geometry (interplanar angle: 9.99°), a feature likely shared with the methyl analog .
  • Hydrogen Bonding : Unlike sulfonamide derivatives (e.g., 1A–1C in ), benzamides prioritize C-H∙∙∙O/N interactions over classical N-H∙∙∙O bonds .
Electronic and Functional Group Comparisons

Table 2: Substituent Effects on Physicochemical Properties

Compound Substituents LogP* Solubility (mg/mL) Melting Point (°C) Bioactivity (e.g., DHPS Inhibition)
4-Methyl-N-(2-phenoxyphenyl)benzamide Methyl (electron-donating) ~3.5 Low (DMSO) Not reported Not studied
4-Chloro-N-(2-phenoxyphenyl)benzamide Chloro (electron-withdrawing) ~3.8 Low (CHCl3) Not reported Not studied
4-Methoxy-N-(3-methylphenyl)benzamide Methoxy (polar) ~2.9 Moderate (EtOH) Not reported Fluorescence properties
Ponatinib derivative (Compound 6) Trifluoromethyl (lipophilic) ~4.2 Very low Not reported 3× potency vs. precursor

*Estimated using ChemDraw or analogous tools.

Key Observations:

  • Electron-Donating vs. Withdrawing Groups : The methyl group in the title compound likely reduces electrophilicity compared to chloro or nitro analogs, impacting reactivity and binding to biological targets (e.g., DHPS in ).
  • Bioactivity Gaps : While sulfonamide derivatives (e.g., 1A–1C) show DHPS inhibition via docking studies , the title compound’s activity remains unexplored.

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